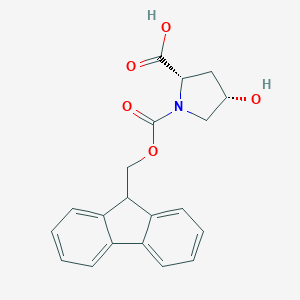
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
描述
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target but serves as a building block in the synthesis of more complex peptides .
Mode of Action
The compound is used in Solid Phase Peptide Synthesis (SPPS), where it contributes to the formation of peptide bonds . The Fmoc group in the compound acts as a temporary protecting group that can be removed when no longer needed, allowing the peptide chain to be extended .
Biochemical Pathways
In the context of peptide synthesis, the compound is involved in the formation of peptide bonds, which are crucial for the creation of peptides and proteins . The exact biochemical pathways the compound might affect would depend on the specific peptides or proteins being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid would largely depend on the final peptide or protein product. It’s worth noting that the compound’s fmoc group allows the use of high-yield cleavable resin linkers, which can improve the overall efficiency of the synthesis process .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides and proteins. By serving as a building block in peptide synthesis, the compound contributes to the creation of biologically active peptides and proteins with potential therapeutic applications .
Action Environment
The efficacy and stability of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid can be influenced by various environmental factors during the synthesis process. For instance, the choice of solvent can impact the efficiency of Fmoc removal . Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and reactivity.
属性
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
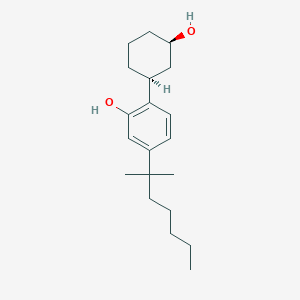
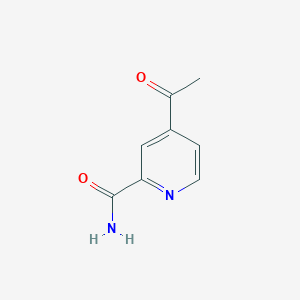
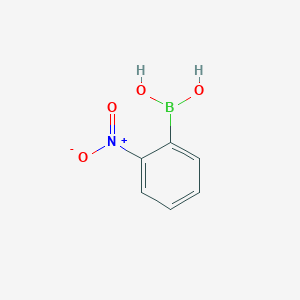
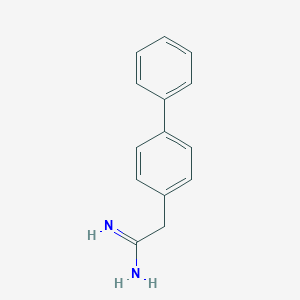

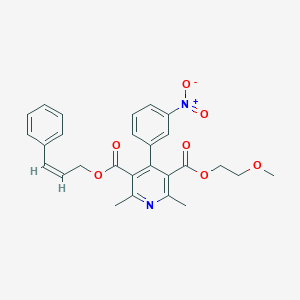
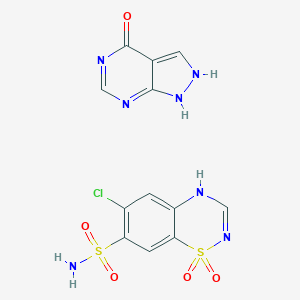
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)



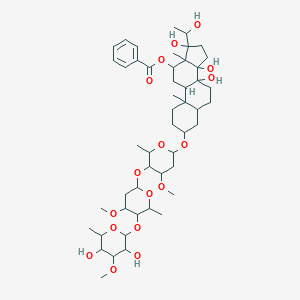
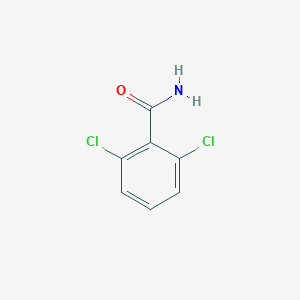
![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
